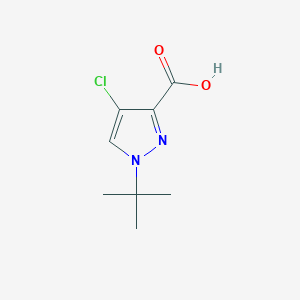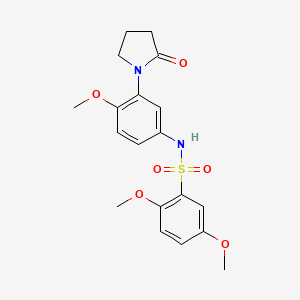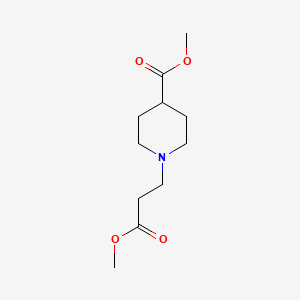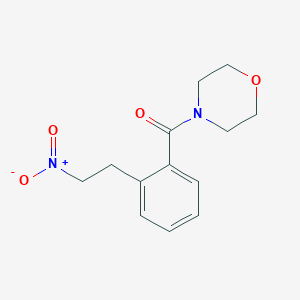
Boc-(S)-phenyl-L-Cys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(S)-phenyl-L-Cys is a compound that is widely used in scientific research for its various biochemical and physiological effects. The compound is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins in the body. Boc-(S)-phenyl-L-Cys is a versatile compound that has been used in a range of applications, including drug development, protein engineering, and chemical biology. In
Aplicaciones Científicas De Investigación
Native Chemical Ligation at Phenylalanine
Synthesis techniques like native chemical ligation leverage Boc-(S)-phenyl-L-Cys derivatives for creating peptides. For instance, erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized for native chemical ligation at phenylalanine, which is crucial for peptide chain elongation and modification. This method aids in the synthesis of complex peptides, exemplified by the creation of LYRAMFRANK, a process showcasing compatibility with reactive side chains and the capability to ligate beyond glycine (Crich & Banerjee, 2007).
Protection and Activation of the Thiol Function of Cysteine
Boc-Cys derivatives are employed for the protection and activation of thiol functions in cysteine, which is a critical step in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, has been used for this purpose, demonstrating ease of removal and resistance to acids, thereby facilitating selective reactions with free thiols to form disulfide bonds (Matsueda et al., 1981).
Electrochemical Detection of L-cysteine
Boc-(S)-phenyl-L-Cys derivatives are also utilized in developing sensors, such as for the electrochemical detection of L-cysteine. Boron-doped diamond electrodes, for example, have been used to examine L-cysteine oxidation, demonstrating the potential for creating sensitive detection methods for biothiols, which are important in various physiological processes (Spǎtaru et al., 2001).
Fluorescence Turn-On Probe for Biothiol Detection
The development of fluorescent probes for biothiol detection is another application. A BODIPY-based fluorescent probe, synthesized from reactions involving Boc-(S)-phenyl-L-Cys derivatives, demonstrated selective detection of cysteine and homocysteine over glutathione, indicating the compound's potential in biological imaging and sensing applications (Wang et al., 2018).
Synthesis of Disulfide-Bridged Peptides
Boc-(S)-phenyl-L-Cys and its derivatives facilitate the formation of disulfide bridges in peptides, a crucial aspect of peptide synthesis that affects the structure and function of peptides. Using protective groups like Npys, researchers have successfully synthesized peptides with unsymmetrical disulfide bonds, contributing to the advancement of peptide therapeutic agents and biochemical tools (Bernatowicz et al., 2009).
Mecanismo De Acción
Target of Action
Boc-(S)-phenyl-L-Cys, also known as Boc-(S)-phenyl-D-Cys, is a Boc-protected amino acid . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines can accommodate two such groups, making them unique .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-protection is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-protection process affects the glycerophospholipid metabolism and protein-based catabolism pathways . The formation of Boc-protected amines and amino acids leads to the production of trigger molecules capable of inducing signaling, effector molecules, and transcription factors .
Pharmacokinetics (ADME Properties)
Boc sciences provides services for adme characterization, including in vitro and in vivo assays to assess the adme properties of potential drug candidates .
Result of Action
The molecular effects of Boc-(S)-phenyl-L-Cys involve the production of signaling, effector molecules, and transcription factors . At the cellular level, these molecules and factors are responsible for cellular effects, such as cell proliferation, migration, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of Boc-(S)-phenyl-L-Cys can be influenced by various environmental factors. It’s worth noting that environmental policies, regulatory and market environment factors can result in more severe challenges faced by traditional industries with high emissions .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVTCWKECBMJF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)


![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904969.png)

![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)
![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)